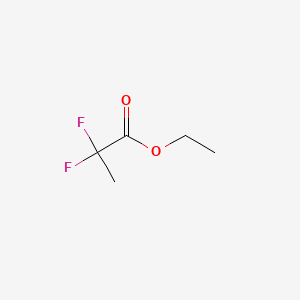

Ethyl 2,2-difluoropropanoate

Overview

Description

Ethyl 2,2-difluoropropanoate is an organic compound with the molecular formula C5H8F2O2. It is a colorless to almost colorless liquid that is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Mechanism of Action

Target of Action

Ethyl 2,2-difluoropropanoate is a chemical compound with the molecular formula C5H8F2O2 It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Pharmacokinetics

The compound is insoluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to heat and should be stored in a cool, dry environment . It is also classified as a flammable and irritant substance , indicating that safety precautions should be taken when handling it.

Biochemical Analysis

Biochemical Properties

It is known that the compound is insoluble in water , suggesting that it may interact with lipophilic biomolecules within the cell

Cellular Effects

Given its role as an intermediate in organic synthesis and pharmaceuticals , it may influence cell function by participating in various biochemical reactions

Preparation Methods

Ethyl 2,2-difluoropropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl pyruvate with bis(2-methoxyethyl)amino sulfur trifluoride (DeoxoFluor) at low temperatures . The reaction is carried out in a dry ice/acetone bath to maintain temperatures between -15°C and -10°C. The reaction mixture is then stirred at temperatures below 30°C until the starting material is consumed, as confirmed by gas chromatography . The crude product is then purified through extraction and distillation processes .

Chemical Reactions Analysis

Ethyl 2,2-difluoropropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropanoic acid.

Reduction: The compound can be reduced to form alcohol derivatives under appropriate conditions.

Common reagents used in these reactions include strong acids or bases for hydrolysis and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Ethyl 2,2-difluoropropanoate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.

Materials Science: Derivatives of this compound are studied for their potential in improving the performance of lithium-ion batteries.

Comparison with Similar Compounds

Ethyl 2,2-difluoropropanoate can be compared with other fluorinated esters such as ethyl 3,3,3-trifluoropropanoate. While both compounds are used in organic synthesis and have similar physical properties, this compound is unique due to its specific reactivity and applications in pharmaceutical intermediates .

Similar compounds include:

- Ethyl 3,3,3-trifluoropropanoate

- Mthis compound

- Ethyl 2-fluoropropanoate

Biological Activity

Ethyl 2,2-difluoropropanoate (CAS Number: 28781-85-3) is a fluorinated compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C5H8F2O2

- Molecular Weight : 138.12 g/mol

- Appearance : Colorless to almost colorless liquid

- Boiling Point : 115 °C

- Flash Point : 13 °C

This compound exhibits biological activity primarily through its interactions with specific enzymatic pathways. Research indicates that the compound may act as an inhibitor in various biochemical processes:

-

Monoacylglycerol Lipase (MAGL) Inhibition :

- Studies have shown that structurally similar compounds can inhibit MAGL, which plays a crucial role in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). The inhibition of MAGL leads to increased levels of 2-AG, potentially enhancing its therapeutic effects in pain management and inflammation .

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| MAGL Inhibition | Increases 2-AG levels | |

| Anti-inflammatory Potential | Reduces inflammation | |

| Metabolic Stability | High intrinsic clearance |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mouse models, this compound was administered to assess its impact on acute liver injury. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent. The mechanism was attributed to the modulation of endocannabinoid levels through MAGL inhibition .

Case Study 2: Pain Management

Another study explored the analgesic properties of this compound in neuropathic pain models. The compound demonstrated efficacy in reducing pain responses without inducing central nervous system side effects, highlighting its therapeutic potential in chronic pain management scenarios .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and pharmacokinetic properties. Studies have identified key modifications that improve both potency and stability:

- Alkyl Chain Modifications : Altering the alkyl chain length has shown varying impacts on potency; for example, extending the chain generally increases activity while branching tends to decrease it .

- Polar Group Introduction : Introducing polar groups has been tolerated without significant loss of activity, suggesting flexibility in chemical modifications for enhanced efficacy .

Properties

IUPAC Name |

ethyl 2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVLDAIKRGXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375614 | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28781-85-3 | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.